4,5-Dimethoxycyclohex-3-ene-1,2-dione
Description
4,5-Dimethoxycyclohex-3-ene-1,2-dione is a bicyclic diketone featuring a cyclohexene backbone with two methoxy substituents at positions 4 and 5, and two ketone groups at positions 1 and 2. This compound belongs to the cyclobutene- and cyclohexene-dione family, which is notable for its electron-deficient structure, enabling diverse reactivity in organic synthesis.
Properties
CAS No. |
198134-67-7 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4,5-dimethoxycyclohex-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3,8H,4H2,1-2H3 |
InChI Key |
XCDJJJQRGSWVKX-UHFFFAOYSA-N |
SMILES |
COC1CC(=O)C(=O)C=C1OC |
Canonical SMILES |
COC1CC(=O)C(=O)C=C1OC |
Synonyms |
3-Cyclohexene-1,2-dione,4,5-dimethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Differences Between 4,5-Dimethoxycyclohex-3-ene-1,2-dione and Analogs
Key Observations :
- IR Spectral Features: The IR spectrum of 3-ethoxy-4-(N-norcodeino)-cyclobutene-1,2-dione shows a prominent peak at 940 cm⁻¹, likely associated with C-O or C-N stretching. The absence of such bulky substituents in 4,5-Dimethoxycyclohex-3-ene-1,2-dione may result in simpler spectral profiles .
- Molecular Geometry : X-ray data for codeine derivatives (e.g., 6-O-acetylcodeine) reveal T-shaped molecular geometries with distinct dihedral angles, suggesting that substituents significantly influence conformational flexibility. For 4,5-Dimethoxycyclohex-3-ene-1,2-dione, a planar diketone structure is hypothesized due to reduced steric hindrance .
Reactivity and Functionalization
Cyclohexene-diones are often employed as dienophiles in Diels-Alder reactions. The electron-withdrawing methoxy groups in 4,5-Dimethoxycyclohex-3-ene-1,2-dione may enhance its electrophilicity compared to unsubstituted analogs. In contrast, cyclobutene-diones with amine substituents (e.g., patent compounds in ) exhibit modified reactivity due to electron-donating effects, enabling applications in drug discovery .
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